5-cyclopropyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-20-13(14-3-2-6-22-14)7-11(18-20)9-17-16(21)12-8-15(23-19-12)10-4-5-10/h2-3,6-8,10H,4-5,9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHMSDQTHNEQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=NOC(=C2)C3CC3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the isoxazole ring through cyclization reactions, followed by the introduction of the furan and pyrazole rings via coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems may be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring may produce dihydropyrazoles.
Scientific Research Applications
5-cyclopropyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The following table highlights critical structural variations among related compounds:
*Estimated based on analogous structures.
Key Observations:
- Pyrazole Substituents :
- The target compound’s furan-2-yl group (electron-rich oxygen heterocycle) contrasts with pyrazin-2-yl (electron-deficient nitrogen heterocycle) in ’s analog, which may alter solubility and π-π stacking interactions .
- The 1-methyl group on the pyrazole in the target compound vs. 1-(2-methoxyethyl) in ’s analog impacts steric hindrance and hydrophilicity .
- Core Heterocycle :
Spectral Data and Physical Properties:
- ¹H-NMR : Expected signals include:
- Melting Points : Analogs in exhibit mp ranges of 123–183°C, suggesting the target compound may similarly display a high mp due to rigid aromatic stacking .
Biological Activity
5-cyclopropyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Isoxazole Ring : This involves the reaction of an appropriate carboxylic acid with hydrazine derivatives.
- Cyclopropanation : The cyclopropyl moiety is introduced through cyclopropanation reactions, often utilizing diazomethane or Simmons-Smith reagents.
- Coupling with Pyrazole : The pyrazole unit is synthesized through condensation reactions involving furan derivatives and hydrazine.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The isoxazole and pyrazole moieties are known to exhibit diverse pharmacological effects, including:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can act as a modulator for various receptors, potentially influencing signaling pathways related to inflammation and cancer.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that the compound demonstrates significant cytotoxic effects against various cancer cell lines. In vitro assays indicated an IC50 value in the low micromolar range for several types of cancer, including breast and prostate cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it exhibits moderate antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study focusing on its anticancer properties demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models.
- Case Study 2 : Another investigation assessed its antimicrobial efficacy, revealing that it could serve as a lead compound for developing new antibiotics due to its effectiveness against resistant bacterial strains.
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Anticancer |
| Compound B | Structure B | Antimicrobial |
| This compound | Structure C | Anticancer, Antimicrobial |
Q & A
Basic: What are the general synthetic routes for preparing 5-cyclopropyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide?
Methodological Answer:
The compound can be synthesized via multi-step heterocyclic coupling. A typical approach involves:
- Step 1: Formation of the isoxazole core using cyclocondensation of cyclopropanecarbonitrile derivatives with hydroxylamine .
- Step 2: Functionalization of the pyrazole moiety via alkylation or nucleophilic substitution. For example, 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde can be reacted with a methylamine derivative under reductive amination conditions .
- Step 3: Carboxamide coupling using reagents like EDC/HOBt or DCC to link the isoxazole and pyrazole units .
Key Validation: Structural confirmation via H NMR, IR, and LC-MS is critical at each step to ensure intermediate purity .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, as observed in analogous pyrazole-isoxazole syntheses .
- Catalysis: Use of KCO or CsCO as base catalysts improves alkylation efficiency .
- Temperature Control: Lower temperatures (0–5°C) during carboxamide coupling reduce side reactions like hydrolysis .
Data-Driven Optimization: Design-of-experiments (DoE) methodologies, such as factorial design, can systematically evaluate variables (e.g., stoichiometry, solvent ratio) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- H/C NMR: Assign peaks for cyclopropyl (δ ~1.0–2.0 ppm), furan (δ ~6.5–7.5 ppm), and pyrazole-methyl (δ ~3.5–4.0 ppm) groups .
- LC-MS: Confirm molecular ion ([M+H]) and fragmentation patterns to verify the carboxamide linkage .
- IR Spectroscopy: Identify carbonyl (C=O, ~1650–1700 cm) and amide (N–H, ~3300 cm) bonds .
Advanced: How can computational methods predict the biological activity of this compound?
Methodological Answer:
- In Silico Tools: Use the PASS program to predict pharmacological profiles (e.g., kinase inhibition, antimicrobial activity) based on structural analogs .
- Molecular Docking: Simulate binding affinity to target proteins (e.g., COX-2 or mTOR) using software like AutoDock Vina. Focus on interactions between the cyclopropyl group and hydrophobic binding pockets .
- ADMET Prediction: Tools like SwissADME assess solubility, permeability, and metabolic stability, which are critical for lead optimization .
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
- Hazard Identification: Structural analogs (e.g., N-(3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide) may cause skin/eye irritation. Assume similar risks and use PPE (gloves, goggles) .
- First Aid: In case of exposure, rinse with water for 15 minutes and consult a physician. Provide SDS documentation for medical evaluation .
- Storage: Store at –20°C under inert gas (N or Ar) to prevent hydrolysis of the carboxamide group .
Advanced: How to resolve contradictions in solubility data reported for this compound?
Methodological Answer:
- Method Validation: Replicate solubility tests using standardized protocols (e.g., shake-flask method in PBS vs. DMSO) .
- Structural Analysis: Compare hydrogen-bonding capacity (via COSMO-RS simulations) with analogs to explain discrepancies .
- Cross-Study Comparison: Review literature for solvent purity, temperature, and pH variations that influence solubility .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation of the furan and isoxazole rings .
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide group .
- Long-Term Stability: Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf-life .
Advanced: How to design analogs to improve metabolic stability while retaining activity?
Methodological Answer:
- Bioisosteric Replacement: Substitute the furan ring with thiophene (improves metabolic resistance) or oxadiazole (enhances polarity) .
- Cyclopropyl Modification: Introduce electron-withdrawing groups (e.g., –CF) to reduce CYP450-mediated oxidation .
- Prodrug Strategies: Mask the carboxamide as an ester to enhance oral bioavailability .
Basic: What are the key structural motifs influencing this compound’s bioactivity?
Methodological Answer:
- Cyclopropyl Group: Enhances lipophilicity and target binding via van der Waals interactions .
- Furan-Pyrazole Core: Acts as a hydrogen-bond acceptor, critical for enzyme inhibition (e.g., kinase targets) .
- Carboxamide Linker: Facilitates solubility and forms key hydrogen bonds with active-site residues .
Advanced: How to address discrepancies in biological assay results across studies?
Methodological Answer:
- Assay Standardization: Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate under identical conditions .
- Compound Purity: Confirm via HPLC (>95%) to rule out impurities affecting activity .
- Target Selectivity Profiling: Use panels of related enzymes (e.g., kinase family screening) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
